molecular formula C11H8ClNO4 B3231560 3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid CAS No. 132623-12-2

3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid

Cat. No. B3231560
CAS RN: 132623-12-2
M. Wt: 253.64 g/mol
InChI Key: CMPRZLGSTGUIDY-UHFFFAOYSA-N
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Description

3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid (CMI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. CMI is a derivative of indole, a heterocyclic aromatic compound that is widely distributed in nature and has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid is not fully understood, but studies have shown that it may act by inhibiting various cellular processes such as DNA synthesis and protein synthesis. This compound has also been found to interact with various cellular receptors, including the GABA receptor and the NMDA receptor.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of microbial growth, and the modulation of cellular receptors. This compound has also been found to have antioxidant properties, with studies showing that it can scavenge free radicals and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid in lab experiments is its high purity and stability, which makes it easy to work with and ensures reproducibility of results. However, one of the main limitations of using this compound is its high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid, including the development of new synthesis methods that are more efficient and cost-effective. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicinal chemistry and pharmacology. Additionally, studies are needed to explore the potential side effects of this compound and its long-term effects on human health.

Scientific Research Applications

3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been found to possess anticancer properties, with studies showing that it can induce apoptosis in cancer cells. This compound has also been found to have antimicrobial properties, with studies showing that it can inhibit the growth of various microorganisms such as Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

3-(carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4/c12-7-3-1-2-5-6(4-8(14)15)10(11(16)17)13-9(5)7/h1-3,13H,4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPRZLGSTGUIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=C2CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid
Reactant of Route 2
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3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid
Reactant of Route 3
3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid
Reactant of Route 4
3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid
Reactant of Route 5
3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid
Reactant of Route 6
3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid

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